molecular formula C11H19N9 B5091311 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine

Cat. No.: B5091311
M. Wt: 277.33 g/mol
InChI Key: ORPZTHIWSFIUJZ-UHFFFAOYSA-N
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Description

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with propan-2-ylamino groups and a cyanoguanidine moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine typically involves multi-step reactions. One common synthetic route includes the reaction of cyanoguanidine with 4,6-dichloro-1,3,5-triazine in the presence of propan-2-ylamine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where the propan-2-ylamino groups can be replaced with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications across different fields.

Properties

IUPAC Name

1-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N9/c1-6(2)15-9-17-10(16-7(3)4)19-11(18-9)20(5-12)8(13)14/h6-7H,1-4H3,(H3,13,14)(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZTHIWSFIUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N(C#N)C(=N)N)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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